4,7-Difluoro-3,3,5-trimethyl-2,3-dihydro-1H-indole 4,7-Difluoro-3,3,5-trimethyl-2,3-dihydro-1H-indole
Brand Name: Vulcanchem
CAS No.:
VCID: VC17850885
InChI: InChI=1S/C11H13F2N/c1-6-4-7(12)10-8(9(6)13)11(2,3)5-14-10/h4,14H,5H2,1-3H3
SMILES:
Molecular Formula: C11H13F2N
Molecular Weight: 197.22 g/mol

4,7-Difluoro-3,3,5-trimethyl-2,3-dihydro-1H-indole

CAS No.:

Cat. No.: VC17850885

Molecular Formula: C11H13F2N

Molecular Weight: 197.22 g/mol

* For research use only. Not for human or veterinary use.

4,7-Difluoro-3,3,5-trimethyl-2,3-dihydro-1H-indole -

Specification

Molecular Formula C11H13F2N
Molecular Weight 197.22 g/mol
IUPAC Name 4,7-difluoro-3,3,5-trimethyl-1,2-dihydroindole
Standard InChI InChI=1S/C11H13F2N/c1-6-4-7(12)10-8(9(6)13)11(2,3)5-14-10/h4,14H,5H2,1-3H3
Standard InChI Key HVODBJMBWCNBEB-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=C2C(=C1F)C(CN2)(C)C)F

Introduction

Structural Characteristics and Molecular Properties

Core Framework and Substituent Effects

The indoline scaffold of 4,7-difluoro-3,3,5-trimethyl-2,3-dihydro-1H-indole features a bicyclic structure comprising a benzene ring fused to a pyrrolidine-like ring, with partial saturation at the 2,3-positions. Key substituents include:

  • Fluorine atoms at the 4- and 7-positions of the aromatic ring, which enhance electronegativity and influence intermolecular interactions .

  • Methyl groups at the 3,3- (gem-dimethyl) and 5-positions, contributing to steric bulk and modulating solubility .

The gem-dimethyl group at C3 restricts conformational flexibility, potentially stabilizing specific binding conformations in biological targets . Computational modeling using PubChem data for analogous compounds suggests a molecular weight of approximately 209.25 g/mol (calculated for C₁₂H₁₅F₂N), with a predicted XLogP3 value of 3.8, indicating moderate lipophilicity .

Spectroscopic Characterization

While experimental data for this specific compound are unavailable, characterization techniques applied to similar fluorinated indolines include:

  • ¹H NMR: Methyl groups typically resonate between δ 1.2–1.5 ppm (gem-dimethyl) and δ 2.3–2.6 ppm (aromatic-adjacent methyl) . Fluorine substituents deshield nearby protons, shifting aromatic proton signals upfield .

  • ¹⁹F NMR: Fluorine atoms in para positions exhibit signals near δ -110 to -120 ppm relative to CFCl₃ .

  • Mass Spectrometry: Expected molecular ion peak at m/z 209.1 (M⁺), with fragmentation patterns dominated by loss of methyl radicals or HF .

Synthetic Strategies and Reaction Pathways

Challenges in Synthesis

  • Regioselectivity: Simultaneous fluorination at C4 and C7 requires precise control to avoid polysubstitution .

  • Steric Hindrance: Installing gem-dimethyl groups at C3 may necessitate bulky bases (e.g., LDA) to deprotonate the indoline nitrogen .

  • Purification: Fluorinated compounds often exhibit low solubility in polar solvents, complicating chromatographic separation .

Reactivity and Functionalization

Electrophilic Aromatic Substitution

The electron-withdrawing fluorine atoms deactivate the aromatic ring, directing incoming electrophiles to the less hindered C5 position (para to C4 fluorine) . Example reactions:

  • Nitration: Generates 5-nitro derivatives under mixed acid conditions.

  • Sulfonation: Requires oleum due to decreased ring reactivity.

Boronation and Cross-Coupling

The indoline nitrogen can be protected (e.g., with Boc groups) to enable palladium-catalyzed borylation at C2 or C5. Subsequent Suzuki-Miyaura couplings with aryl halides yield biaryl structures, enhancing applications in drug discovery.

Industrial and Material Science Applications

Fluorescent Probes

The rigid indoline framework, when functionalized with electron-donating groups, shows promise as a blue-emitting fluorophore (λₑₘ ≈ 450 nm) . Applications include:

  • Cellular imaging: Tracking lysosomal pH changes via fluorescence quenching.

  • Polymer additives: Enhancing UV stability in polycarbonates.

Liquid Crystals

The planar aromatic system and alkyl substituents enable mesophase formation. Differential scanning calorimetry (DSC) of analogous compounds reveals nematic phases between 120–180°C .

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